N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide
Overview
Description
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C16H19N3O2 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.147726857 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticonvulsant Activity
One significant area of application for 1,3,4-oxadiazole derivatives is in the development of anticonvulsant drugs. Research has demonstrated that compounds with the 1,3,4-oxadiazole moiety can exhibit notable anticonvulsant activities. This is evident in studies where novel series of compounds incorporating the 1,3,4-oxadiazole ring have been synthesized and evaluated for their anticonvulsant effects using various models. These studies underline the potential of 1,3,4-oxadiazole derivatives in contributing to the development of new anticonvulsant medications (Rajak et al., 2013).
Anticancer Applications
Another area of interest is the anticancer activity of 1,3,4-oxadiazole derivatives. Investigations into N-substituted derivatives have shown moderate to excellent anticancer activities against various cancer cell lines, highlighting the potential of these compounds in cancer research and therapy. Such studies provide a foundation for further exploration of 1,3,4-oxadiazole derivatives, including N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide, in the development of novel anticancer agents (Ravinaik et al., 2021).
Antimycobacterial and Antimicrobial Activities
Compounds bearing the 1,3,4-oxadiazole core have also been explored for their antimycobacterial and antimicrobial properties. Research indicates that these compounds can exhibit significant activity against Mycobacterium tuberculosis and other bacterial strains, suggesting their usefulness in addressing infectious diseases. The exploration of 1,3,4-oxadiazole derivatives in this context underscores the potential for discovering new antimicrobial agents with improved efficacy and safety profiles (Nayak et al., 2016).
Properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-17-16(21-19-11)13-7-9-14(10-8-13)18-15(20)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICJQVLFHJQUFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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